5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde is a synthetic organic compound belonging to the indole family, characterized by its unique structure which includes a chloro group at the 5th position, a methyl group at the 1st position, a phenyl group at the 3rd position, and an aldehyde group at the 2nd position of the indole ring. The molecular formula for this compound is C₁₆H₁₂ClNO, and it has a molecular weight of approximately 269.72 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | 5-Chloro-1-methyl-3-phenyl-1H-indole-2-carboxylic acid |
| Reduction | Sodium borohydride, lithium aluminum hydride | 5-Chloro-1-methyl-3-phenyl-1H-indole-2-methanol |
| Substitution | Amines, thiols | Various substituted indole derivatives |
Research indicates that 5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde exhibits potential biological activities, including:
The synthesis of 5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde typically involves multi-step organic reactions. A common method employed is the Fischer indole synthesis, which involves:
In industrial settings, continuous flow reactors and optimized reaction conditions are often utilized to enhance efficiency and yield. Purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde has diverse applications:
The interaction studies of 5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde focus on its binding affinity with biological targets. The aldehyde group allows it to form covalent bonds with nucleophilic sites on biomolecules such as enzymes and receptors. This interaction may lead to inhibition or modulation of their activity, contributing to its potential therapeutic effects .
Several compounds share structural similarities with 5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Notable Features |
|---|---|---|
| 5-Chloroindole | 53590-49-1 | Lacks the methyl and phenyl groups |
| 6-Chloroindole | 53590-59-3 | Different position of chloro group |
| 5-Chloroindolecarboxaldehyde | 82701-00-X | Contains carboxylic acid instead of aldehyde |
| 7-Chloroindole | 1008–07–7 | Different position of chloro group |
| 5-Chloroindolecarboxylic acid | 21139–31–1 | Contains carboxylic acid instead of aldehyde |
The presence of both methyl and phenyl groups at specific positions distinguishes 5-Chloro-1-methyl–3–phenyl–1H-indole–2–carbaldehyde from these similar compounds, potentially influencing its biological activity and chemical reactivity .